molecular formula C12H8ClN3O2S2 B2566073 N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 848052-87-9

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No. B2566073
CAS RN: 848052-87-9
M. Wt: 325.79
InChI Key: QBQLVTHNNAKGRB-UHFFFAOYSA-N
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Description

“N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide” is a biochemical used for proteomics research . Its molecular formula is C12H8ClN3O2S2 .


Molecular Structure Analysis

The molecular structure of “N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a quinoxaline ring via a sulfonamide linkage .


Physical And Chemical Properties Analysis

“N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide” has a molecular weight of 325.79 . It is predicted to have a density of 1.6 g/cm3, a boiling point of 500.7° C at 760 mmHg, and a melting point of 203.60° C .

Scientific Research Applications

Synthetic Methods

Various synthetic routes lead to thiophene derivatives. Notable methods include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These pathways allow access to diverse compounds with distinct properties .

Biological Compounds Based on Thiophene

Consider the structures of important drugs containing thiophene moieties. For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) both feature thiophene frameworks .

properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-11-12(15-9-5-2-1-4-8(9)14-11)16-20(17,18)10-6-3-7-19-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLVTHNNAKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide

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